molecular formula C9H11N3O B1307423 N-(3-Acetylphenyl)guanidine CAS No. 24723-13-5

N-(3-Acetylphenyl)guanidine

Cat. No. B1307423
CAS RN: 24723-13-5
M. Wt: 177.2 g/mol
InChI Key: IGHJRBBQKRWMQU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)guanidine is a derivative of phenylguanidine, which is a class of compounds known for their biological activities and potential therapeutic applications. The guanidine group is a common feature in many compounds with medical interest, and derivatives containing this group have been explored for a wide range of diseases due to their diverse chemical, biochemical, and pharmacological properties .

Synthesis Analysis

The synthesis of N-(3-Acetylphenyl)guanidine and related compounds involves various strategies, including the modification of substituents to explore structure-activity relationships (SAR). For instance, the substitution of the chloro group in N-(3-chlorophenyl)guanidine with different substituents has been investigated to determine the effects on potency as antagonists of the α7 nicotinic acetylcholine (nACh) receptors . Additionally, radical synthesis methods have been developed for guanidines, which are valuable for constructing polycyclic structures and nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of guanidine derivatives, including N-(3-Acetylphenyl)guanidine, is crucial for their biological activity. The presence of the guanidine group and its substituents significantly influences the interaction with biological targets, such as the α7 nACh receptors. The SAR studies indicate that the nature of the substituents at specific positions on the phenyl ring can have a considerable impact on the compound's potency and selectivity .

Chemical Reactions Analysis

Guanidine derivatives can participate in various chemical reactions due to their reactivity. For example, guanidine/guanidinium nitrate has been used as a mild and selective reagent for O-deacetylation, which is a useful reaction in the synthesis and protection of sugars. This reagent is capable of removing acetyl groups without affecting other sensitive protecting groups like the N-Troc group .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are defined by the guanidine group. These properties are essential for the compound's solubility, stability, and reactivity, which in turn affect their pharmacological profile. The guanidine group contributes to the basicity and can form hydrogen bonds, which are important for the interaction with biological molecules. The electronic, lipophilic, and steric nature of the substituents on the phenyl ring also play a significant role in the compound's overall properties and biological activities .

Scientific Research Applications

Voltage-Gated Potassium Channels Inhibition

N-(3-Acetylphenyl)guanidine, as a guanidine derivative, plays a role in inhibiting voltage-gated potassium (Kv) channels. This mechanism is significant in enhancing the release of acetylcholine in synaptic clefts, which is crucial for the therapy of neuromuscular diseases like myasthenic syndrome of Lambert-Eaton and botulism (Kalia & Swartz, 2011).

Pharmacological Action and Therapeutic Uses

Guanidine compounds, including N-(3-Acetylphenyl)guanidine, have diverse applications in medicinal chemistry, being found in pharmaceuticals, natural products, and cosmetic ingredients. These compounds have been explored for their potential as central nervous system agents, anti-inflammatory agents, anti-diabetic agents, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).

α7 Nicotinic Acetylcholine Receptor Antagonism

N-(3-Acetylphenyl)guanidine and its analogs have been studied for their role as α7 nicotinic acetylcholine receptor antagonists. This research is pivotal in understanding the structure-activity relationship of these compounds, with potential implications in neuropharmacology (Alwassil et al., 2021).

Neuromuscular Transmission

Research on guanidine derivatives demonstrates their effect on neuromuscular transmission. These compounds, including N-(3-Acetylphenyl)guanidine, can significantly increase acetylcholine release, particularly relevant in treating conditions like myasthenia gravis and the myasthenic syndrome (Kamenskaya, Elmqvist, & Thesleff, 1975).

Synthesis and Biological Applications

The synthesis of guanidine compounds, including N-(3-Acetylphenyl)guanidine, is a vital area of research. These compounds have diverse biological applications, such as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists (Shaw, Grayson, & Rozas, 2015).

Sodium Channel Blockers and Anticonvulsant Agents

Guanidine derivatives are being explored as potent sodium channel blockers and anticonvulsant agents. This research is significant in the development of new treatments for convulsive disorders (Reddy et al., 1998).

Coordination Chemistry

In coordination chemistry, guanidine derivatives, including N-(3-Acetylphenyl)guanidine, have emerged as valuable ligands. Their diverse coordination modes and catalytic applications are significant in the field of chemistry (Coles, 2006).

Safety And Hazards

The safety data sheet for a related compound, guanidine hydrochloride, indicates that it may cause skin and eye irritation, drowsiness or dizziness, and is harmful if swallowed or inhaled . It’s important to handle “N-(3-Acetylphenyl)guanidine” with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-(3-acetylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJRBBQKRWMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392344
Record name N-(3-ACETYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)guanidine

CAS RN

24723-13-5
Record name N-(3-ACETYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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